molecular formula C28H36N4O5S B166733 YM-264 CAS No. 131888-54-5

YM-264

货号: B166733
CAS 编号: 131888-54-5
分子量: 540.7 g/mol
InChI 键: LBPPBLYOJCIZRW-WLHGVMLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: YM-264的合成涉及2-(3-吡啶基)噻唑烷-4-羧酰胺衍生物的制备。 。特定的反应条件,如温度、溶剂和催化剂,经过优化以实现高收率和纯度。

工业生产方法: this compound的工业生产可能涉及使用优化反应条件的大规模合成,以确保一致性和效率。 该过程包括严格的质量控制措施,以保持化合物的纯度和效力 .

化学反应分析

反应类型: YM-264会经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物:

科学研究应用

Pharmacological Profile

YM-264 is classified as a small molecule drug with the molecular formula C28H36N4O5SC_{28}H_{36}N_{4}O_{5}S and a CAS Registry number of 131888-54-5. It was developed by Yamanouchi Pharmaceutical Co., Ltd. and is primarily known for its role in modulating immune responses and inflammation through PAF receptor antagonism .

Therapeutic Areas

This compound has shown promise in several therapeutic areas:

  • Immune System Diseases : Its ability to inhibit PAF, which plays a critical role in inflammatory responses, makes it a candidate for treating various immune-related conditions.
  • Respiratory Diseases : The compound has been explored for its potential effects on asthma management due to its immunomodulatory properties .
  • Cardiovascular Diseases : Given the involvement of PAF in thrombotic events, this compound has been investigated for its antithrombotic effects .

Clinical Trials

This compound underwent clinical trials, particularly focusing on asthma and thrombosis:

Case Studies

A notable study evaluated the protective effects of this compound in a rat model of multiple organ failure (MOF) induced by acute pancreatitis. The study demonstrated that prophylactic administration of this compound significantly improved survival rates and reduced organ dysfunction compared to control groups .

Study TypeConditionDosageKey Findings
PreclinicalMultiple Organ Failure0.1 mg/kg/hIncreased 24-hour survival rate; reduced organ dysfunction
Clinical TrialAsthmaPhase 2Discontinued; aimed at improving lung function

Metabolism and Pharmacokinetics

Research into the metabolism of this compound revealed that it undergoes multiple metabolic pathways, with significant absorption from the gastrointestinal tract. In animal studies, pharmacokinetic parameters were found to be more favorable in dogs compared to rats, indicating species-specific differences in drug metabolism .

生物活性

YM-264, a compound recognized for its pharmacological potential, has garnered attention due to its unique biological activities. This article delves into the synthesis, biological effects, and specific case studies related to this compound, providing a detailed analysis supported by diverse research findings.

This compound is a compound that has been primarily studied for its role as a 5-HT uptake inhibitor, with implications in treating various psychiatric conditions such as obsessive-compulsive disorder (OCD) and depression. Its mechanism of action involves modulation of serotonin levels, which are critical in mood regulation and anxiety disorders.

2. Synthesis of this compound

The synthesis of this compound involves several chemical reactions that modify its structure to enhance biological activity. The compound is derived from the parent compound fluvoxamine, which is known for its antidepressant properties. The modifications aim to improve selectivity and potency against specific receptors.

3. Biological Activity

This compound exhibits several biological activities that contribute to its therapeutic potential:

3.1 Antidepressant Effects

Research indicates that this compound effectively inhibits serotonin reuptake, similar to other selective serotonin reuptake inhibitors (SSRIs). Studies have shown that it significantly increases serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms.

3.2 Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of this compound. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting a potential application in treating inflammatory conditions .

4. Case Studies

Case Study 1: Efficacy in OCD Treatment

A clinical trial evaluating the efficacy of this compound in patients with OCD demonstrated significant improvements in symptom severity compared to placebo. Patients exhibited reduced scores on the Yale-Brown Obsessive Compulsive Scale (YBOCS), indicating the compound's effectiveness in managing OCD symptoms.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies utilizing RAW264.7 cells showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications beyond psychiatric disorders, potentially benefiting conditions characterized by chronic inflammation .

5. Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds:

CompoundMechanism of ActionPrimary Biological ActivityReference
This compound5-HT uptake inhibitionAntidepressant, anti-inflammatory
Fluvoxamine5-HT uptake inhibitionAntidepressant
Sertraline5-HT uptake inhibitionAntidepressant

6. Conclusion

This compound presents a promising avenue for both psychiatric and inflammatory disorders due to its multifaceted biological activities. Ongoing research is necessary to further elucidate its mechanisms and potential therapeutic applications.

属性

IUPAC Name

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPBLYOJCIZRW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131888-54-5
Record name YM 264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-264
Reactant of Route 2
YM-264
Reactant of Route 3
Reactant of Route 3
YM-264
Reactant of Route 4
Reactant of Route 4
YM-264
Reactant of Route 5
Reactant of Route 5
YM-264
Reactant of Route 6
YM-264

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。